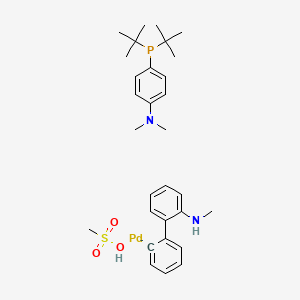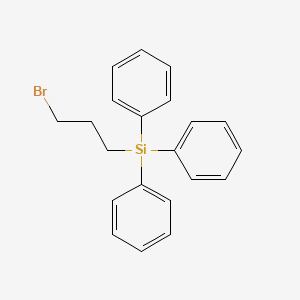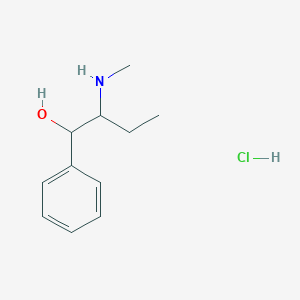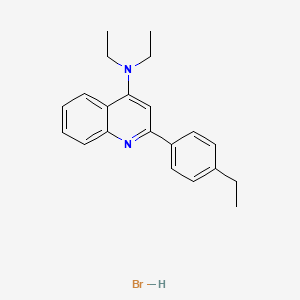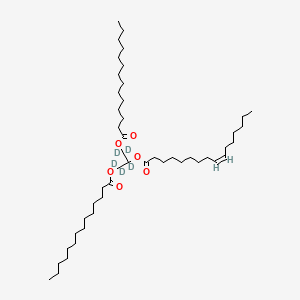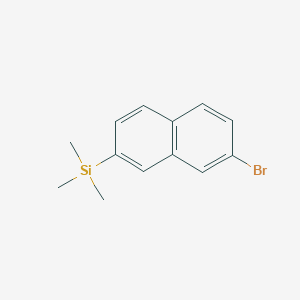
(7-Bromo-2-naphthyl)trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Bromo-2-naphthyl)trimethylsilane is an organosilicon compound with the molecular formula C13H15BrSi. It is a derivative of naphthalene, where a bromine atom is attached to the 7th position of the naphthalene ring, and a trimethylsilyl group is attached to the 2nd position. This compound is used in various chemical reactions and research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-2-naphthyl)trimethylsilane typically involves the bromination of 2-naphthyltrimethylsilane. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of brominating agents and solvents to meet industrial safety and environmental standards.
化学反応の分析
Types of Reactions
(7-Bromo-2-naphthyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The bromine atom can be reduced to form the corresponding naphthyltrimethylsilane.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium alkoxides or amines in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling Reactions: Use palladium catalysts and bases like potassium carbonate in solvents such as ethanol or toluene.
Reduction Reactions: Employ reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products Formed
Substitution Reactions: Yield substituted naphthyltrimethylsilanes.
Coupling Reactions: Produce biaryl compounds.
Reduction Reactions: Form naphthyltrimethylsilane.
科学的研究の応用
(7-Bromo-2-naphthyl)trimethylsilane is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: In the development of bioactive compounds and molecular probes.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism of action of (7-Bromo-2-naphthyl)trimethylsilane in chemical reactions involves the activation of the bromine atom, which can undergo nucleophilic substitution or coupling reactions. The trimethylsilyl group provides steric hindrance and electronic effects that influence the reactivity of the compound. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds, while in substitution reactions, the nucleophile attacks the electrophilic carbon attached to the bromine atom.
類似化合物との比較
Similar Compounds
2-Naphthyltrimethylsilane: Lacks the bromine atom and is less reactive in substitution and coupling reactions.
7-Bromo-1-naphthyltrimethylsilane: Has the bromine atom at a different position, affecting its reactivity and selectivity in reactions.
Trimethylsilane: A simpler compound with different reactivity and applications.
Uniqueness
(7-Bromo-2-naphthyl)trimethylsilane is unique due to the presence of both the bromine atom and the trimethylsilyl group, which provide distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic chemistry and research applications.
特性
分子式 |
C13H15BrSi |
|---|---|
分子量 |
279.25 g/mol |
IUPAC名 |
(7-bromonaphthalen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C13H15BrSi/c1-15(2,3)13-7-5-10-4-6-12(14)8-11(10)9-13/h4-9H,1-3H3 |
InChIキー |
GFOZWKMMSJWRGO-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC2=C(C=C1)C=CC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


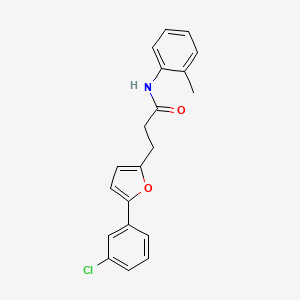

![Acetic acid, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, diethyl ester](/img/structure/B11941133.png)
